molecular formula C14H12OS B1172530 2-Methyldecalin CAS No. 14398-71-1

2-Methyldecalin

Cat. No.: B1172530
CAS No.: 14398-71-1
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Description

2-Methyldecalin: is an organic compound with the chemical formula C11H20 It is a colorless to light yellow liquid with a distinct odor2-Methyldecahydronaphthalene and is a derivative of decalin, which is a bicyclic hydrocarbon. The structure of this compound consists of two fused cyclohexane rings with a methyl group attached to one of the carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldecalin can be synthesized through the hydrogenation of 2-Methylnaphthalene . The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically takes place in a solvent like ethanol or acetic acid .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2-Methylnaphthalene using a continuous flow reactor. The process involves the use of a metal catalyst, such as nickel or platinum, and operates under high pressure (around 50-100 atmospheres) and elevated temperatures (200-300°C). The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyldecalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyldecalin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyldecalin involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. In drug development, this compound can act as a lead compound, modulating specific molecular targets involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Uniqueness of 2-Methyldecalin: this compound is unique due to its fully saturated bicyclic structure with a methyl group, which imparts specific chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREARFRXIFVLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CCCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873314
Record name Decahydro-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-76-1, 14398-71-1
Record name 2-Methyldecalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, decahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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